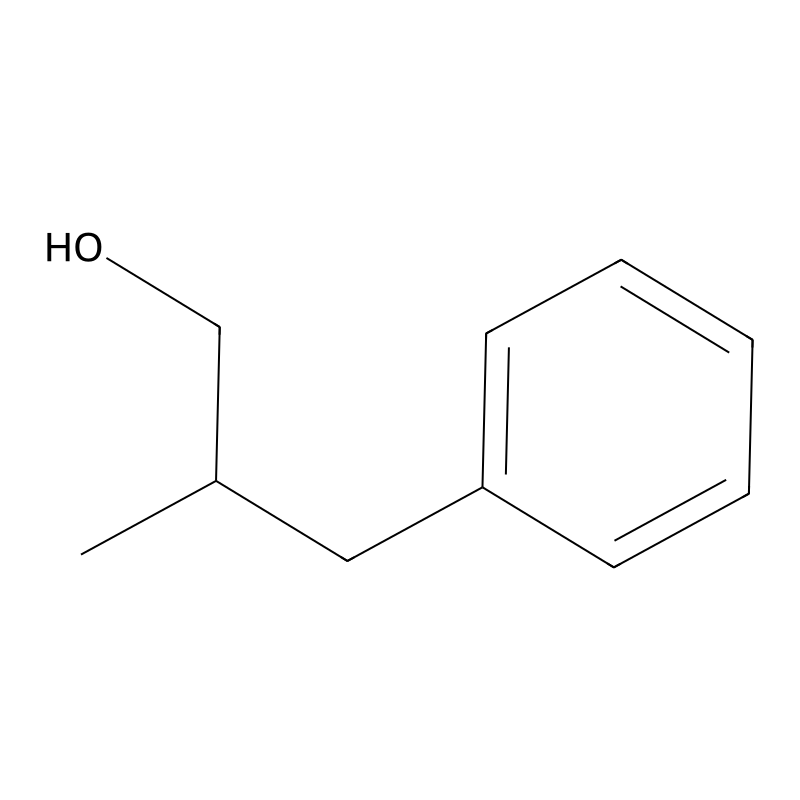

2-Methyl-3-phenylpropanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Asymmetric Reduction of Cinnamaldehyde Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Methyl-3-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol . It is also used in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .

2-Methyl-3-phenylpropanol is an organic compound characterized by its branched structure, consisting of a propanol backbone with a methyl group and a phenyl group attached. Its molecular formula is C11H16O, and it features a hydroxyl (-OH) functional group, which classifies it as an alcohol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Oxidation: It can be oxidized to form 2-methyl-3-phenylpropanal or further to carboxylic acids, depending on the conditions used. For instance, oxidation with acetic acid bacteria can yield (R)-2-methyl-3-phenylpropionic acid .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.

- Biotransformation: Microbial processes can also convert this compound into various derivatives, showcasing its versatility in synthetic biology .

The biological activity of 2-Methyl-3-phenylpropanol is of interest due to its potential effects on microbial growth and metabolism. Studies indicate that it can be utilized in microbial synthesis pathways, where strains like Saccharomyces cerevisiae convert it into optically pure derivatives . Additionally, it exhibits properties that may influence cell signaling and metabolic pathways.

Several methods are available for synthesizing 2-Methyl-3-phenylpropanol:

- Grignard Reaction: A common laboratory method involves the reaction of magnesium with halogenated compounds in an inert atmosphere, followed by the addition of isobutyraldehyde .

- Biotransformation: Utilizing specific strains of bacteria or yeast can yield optically pure forms of this compound through enzymatic processes. For example, using Rhizopus oryzae for kinetic resolution has shown promising results .

- Direct Reduction: The reduction of corresponding ketones or aldehydes using reducing agents can also lead to the formation of 2-Methyl-3-phenylpropanol.

The applications of 2-Methyl-3-phenylpropanol span various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

- Fragrance and Flavoring: Its pleasant aromatic properties make it suitable for use in perfumes and food flavorings.

- Chemical Synthesis: It acts as a building block for more complex organic compounds in research and industrial settings.

Interaction studies involving 2-Methyl-3-phenylpropanol focus on its metabolic pathways and interactions with enzymes. Research has demonstrated that specific microbial strains can selectively convert this compound into valuable metabolites, highlighting its role in biocatalysis and potential therapeutic applications .

Several compounds share structural similarities with 2-Methyl-3-phenylpropanol, making them relevant for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-phenylpropanol | C11H16O | Exhibits different reactivity due to the position of the hydroxyl group. |

| 1-Phenylpropan-1-ol | C9H12O | Lacks the methyl branch, resulting in different physical properties. |

| 3-Methyl-1-butanol | C5H12O | A simpler alcohol structure without aromaticity. |

Uniqueness

The unique aspect of 2-Methyl-3-phenylpropanol lies in its combination of a branched alkane structure with an aromatic ring, which confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in both chemical synthesis and biotransformation processes sets it apart from simpler alcohols or aliphatic compounds.

2-Methyl-3-phenylpropanol is an organic compound with the molecular formula C10H14O, characterized by a branched carbon chain with a phenyl group and a hydroxyl functional group [1] [2]. The molecule consists of a propanol backbone with a methyl branch at the second carbon position and a phenyl group attached to the third carbon [3]. This structural arrangement creates a chiral center at the second carbon atom, allowing for potential stereoisomerism [1].

The conformational analysis of 2-methyl-3-phenylpropanol reveals three main conformers that differ in the relative orientation of the hydroxyl group with respect to the phenyl and methyl substituents [26]. These conformational isomers arise from rotation around the carbon-carbon single bonds, particularly those involving the chiral carbon center [8]. Nuclear magnetic resonance spectroscopy studies have provided valuable insights into the conformational preferences of this molecule in solution [15] [26].

The three principal conformers of 2-methyl-3-phenylpropanol can be categorized as follows:

- Conformer I: The hydroxyl group is positioned anti to the phenyl group

- Conformer II: The hydroxyl group is positioned anti to the methyl group

- Conformer III: The hydroxyl group adopts a gauche orientation relative to both the phenyl and methyl groups [26]

The energy differences between these conformers are relatively small, with conformers I and II being nearly equivalent in energy, while conformer III is slightly higher in energy by approximately 2.1 kJ/mol [26]. This small energy difference suggests that at room temperature, there is likely a dynamic equilibrium between these conformational states [8] [22]. The conformational distribution is influenced by intramolecular forces, including steric interactions between the phenyl and methyl groups, as well as potential hydrogen bonding involving the hydroxyl group [26].

Physical Constants

Melting and Boiling Points

2-Methyl-3-phenylpropanol exhibits physical properties characteristic of secondary alcohols with moderate molecular weight [14]. The melting point of 2-methyl-3-phenylpropanol has been experimentally determined to be 84°C [14]. This relatively high melting point for a compound of its size can be attributed to the presence of hydrogen bonding between hydroxyl groups in the solid state, as well as the stabilizing effect of the phenyl group on the crystal lattice [1] [14].

The boiling point of 2-methyl-3-phenylpropanol ranges between 244-246°C at standard atmospheric pressure (760 mmHg) [14]. This elevated boiling point is consistent with the compound's molecular weight and functional groups [5]. The presence of the hydroxyl group significantly increases the boiling point compared to structurally similar hydrocarbons due to hydrogen bonding between molecules [14] [25]. Additionally, the phenyl group contributes to increased intermolecular forces through π-π interactions, further elevating the boiling point [25].

Density and Refractive Index

The density of 2-methyl-3-phenylpropanol is 0.9841 g/cm³ at standard temperature and pressure [14]. This value is consistent with other aromatic alcohols of similar molecular weight [5]. The density is influenced by the molecular packing in the liquid state, which is affected by the presence of the phenyl group and the hydroxyl functionality [14] [25].

The refractive index of 2-methyl-3-phenylpropanol has been reported as 1.502 [7]. This value reflects the compound's ability to bend light as it passes through the substance and is related to its molecular polarizability [7] [25]. The presence of the aromatic ring contributes significantly to the refractive index due to the delocalized π-electron system, which increases the molecular polarizability compared to aliphatic alcohols of similar carbon count [7] [9].

Solubility Parameters

The solubility characteristics of 2-methyl-3-phenylpropanol are governed by its molecular structure, particularly the presence of both hydrophilic (hydroxyl) and hydrophobic (phenyl and alkyl) moieties [28]. This dual nature results in a compound with limited solubility in water but good solubility in most organic solvents [28] [29].

Table 1: Solubility Parameters of 2-Methyl-3-phenylpropanol in Various Solvents

| Solvent | Solubility |

|---|---|

| Water | Limited solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Diethyl ether | Soluble |

| Chloroform | Soluble |

| Hexane | Partially soluble |

| Benzene | Soluble |

| Dimethyl sulfoxide | Soluble |

The limited water solubility can be attributed to the dominant hydrophobic character imparted by the phenyl group and alkyl chain [28] [29]. The logarithm of the octanol-water partition coefficient (LogP) for 2-methyl-3-phenylpropanol has been determined to be approximately 2.06, indicating its preference for organic phases over aqueous environments [5] [29]. This property is important for understanding the compound's behavior in biphasic systems and its potential interactions with biological membranes [29].

Spectroscopic Properties

Infrared Absorption Characteristics

The infrared spectroscopic profile of 2-methyl-3-phenylpropanol provides valuable information about its functional groups and molecular vibrations [20]. The most characteristic feature in the infrared spectrum is the broad absorption band centered around 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the hydroxyl group [12] [20]. The breadth of this band is indicative of hydrogen bonding interactions between hydroxyl groups [20].

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations are observed at lower wavenumbers, typically in the range of 2850-2950 cm⁻¹ [12] [20]. The C-O stretching vibration, which is characteristic of alcohols, appears as a strong band in the region of 1050-1150 cm⁻¹ [12] [20].

Additional bands associated with the phenyl group include aromatic ring vibrations in the 1450-1600 cm⁻¹ region, with characteristic patterns that confirm the presence of a monosubstituted benzene ring [12] [20]. The C-H out-of-plane bending vibrations of the aromatic ring typically appear in the 690-770 cm⁻¹ region [12] [20].

UV-Visible Spectral Features

The ultraviolet-visible (UV-Vis) spectroscopic properties of 2-methyl-3-phenylpropanol are primarily determined by the presence of the phenyl group, which serves as the main chromophore in the molecule [13] [21]. The compound exhibits absorption maxima characteristic of monosubstituted benzene derivatives [13].

Studies on similar phenylpropanol derivatives indicate that 2-methyl-3-phenylpropanol does not show significant absorption above 290 nm in the UV-Vis spectrum [13] [21]. The primary absorption bands are typically observed in the 250-270 nm region, corresponding to the π→π* transitions of the aromatic ring [13]. The intensity and exact position of these bands can be slightly influenced by the substitution pattern and the presence of the hydroxyl group through inductive and hyperconjugative effects [13] [21].

The molar absorption coefficient (ε) values for these transitions are consistent with those of other monosubstituted benzene derivatives, typically in the range of 10²-10³ L·mol⁻¹·cm⁻¹ [13]. The absence of significant absorption in the visible region (400-700 nm) explains why 2-methyl-3-phenylpropanol appears colorless or as a pale yellow liquid [7] [13].

Thermodynamic Properties

The thermodynamic properties of 2-methyl-3-phenylpropanol provide essential information about its energetic behavior and stability under various conditions [25] [27]. These properties are crucial for understanding the compound's behavior in chemical reactions and physical processes [25].

The standard Gibbs free energy of formation (ΔfG°) for 2-methyl-3-phenylpropanol has been calculated to be approximately 43.77 kJ/mol [25]. This positive value indicates that the formation of 2-methyl-3-phenylpropanol from its elements in their standard states is not spontaneous under standard conditions [25] [27].

The standard enthalpy of formation (ΔfH° gas) has been determined to be -104.06 kJ/mol, indicating that the formation of the compound from its elements is exothermic [25]. The enthalpy of fusion (ΔfusH°) is approximately 14.46 kJ/mol, which represents the energy required to convert the solid form of 2-methyl-3-phenylpropanol to its liquid state at its melting point [25] [27].

Table 2: Thermodynamic Properties of 2-Methyl-3-phenylpropanol

| Property | Value |

|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 43.77 kJ/mol |

| Standard Enthalpy of Formation (ΔfH° gas) | -104.06 kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 14.46 kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 46.46 kJ/mol |

| Critical Temperature (Tc) | 755.46 K |

| Critical Pressure (Pc) | 3210.04 kPa |

| Heat Capacity (Cp,gas) at 551.10K | 292.52 J/mol·K |

The enthalpy of vaporization (ΔvapH°) is approximately 46.46 kJ/mol, which is the energy required to convert the liquid to its gaseous state [25]. This relatively high value reflects the significant intermolecular forces, particularly hydrogen bonding and π-π interactions, that must be overcome during vaporization [25] [27].

The critical temperature (Tc) and critical pressure (Pc) of 2-methyl-3-phenylpropanol have been calculated to be 755.46 K and 3210.04 kPa, respectively [25] [27]. These parameters define the critical point beyond which the distinction between liquid and gas phases disappears [25].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-methyl-3-phenylpropanol, offering detailed insights into its molecular architecture and conformational characteristics.

1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2-methyl-3-phenylpropanol reveals distinct resonances characteristic of its structural features. The hydroxymethyl protons (C1-H₂) appear as a doublet of doublets at δ 3.65-3.75 ppm, reflecting coupling to the adjacent methine proton with coupling constants of 6.5 Hz and 11.0 Hz [5] [6]. This multiplicity pattern indicates the diastereotopic nature of the hydroxymethyl protons due to the presence of the chiral center at C2.

The methine proton at C2 manifests as a complex multiplet at δ 2.10-2.20 ppm, integrating for one proton. The methyl substituent at C2 appears as a characteristic doublet at δ 1.10-1.15 ppm, integrating for three protons with a coupling constant of 6.8 Hz, confirming its attachment to the methine carbon [7] [8].

The benzylic methylene protons (C3-H₂) exhibit a doublet of doublets pattern at δ 2.65-2.75 ppm, integrating for two protons with coupling constants of 7.2 Hz and 14.0 Hz. This splitting pattern reflects the geminal coupling between the benzylic protons and their coupling to the adjacent methine proton [9] [10].

The aromatic protons display characteristic resonances in the aromatic region. The ortho protons appear as a multiplet at δ 7.20-7.25 ppm, integrating for two protons. The meta protons resonate at δ 7.25-7.35 ppm as a multiplet, also integrating for two protons. The para proton appears as a multiplet at δ 7.15-7.25 ppm, integrating for one proton [11] [8] [12].

The hydroxyl proton exhibits a broad singlet at δ 2.5-3.5 ppm, integrating for one proton. The broad nature of this signal results from rapid exchange with trace water and the absence of significant coupling due to exchange processes [2] [6] [3].

13C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts for each carbon environment. The primary alcohol carbon (C1) resonates at δ 67.5 ppm, typical for hydroxymethyl carbons adjacent to secondary alkyl centers [13] [14] [9].

The secondary carbon at C2 appears at δ 38.2 ppm, characteristic of a methine carbon bearing both methyl and benzylic substituents. The methyl carbon attached to C2 resonates at δ 16.8 ppm, within the typical range for methyl carbons attached to secondary centers [12] [2] [10].

The benzylic carbon (C3) exhibits a resonance at δ 36.4 ppm, reflecting its position α to the aromatic ring. This chemical shift is characteristic of benzylic carbons bearing additional alkyl substitution [3] [15] [10].

The aromatic carbons display characteristic resonances in the aromatic region. The ipso carbon (C1') appears at δ 140.2 ppm, typical for quaternary aromatic carbons bearing alkyl substituents. The ortho carbons (C2'/C6') resonate at δ 129.1 ppm, while the meta carbons (C3'/C5') appear at δ 128.4 ppm. The para carbon (C4') exhibits a resonance at δ 126.1 ppm [8] [9] [12].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-methyl-3-phenylpropanol reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase ion chemistry. The molecular ion peak [M]⁺- appears at m/z 150 with moderate intensity (15% relative abundance), corresponding to the molecular weight of the compound [16] [17].

The base peak occurs at m/z 91 (100% relative intensity), corresponding to the tropylium ion [C₆H₅CH₂]⁺. This fragment results from benzylic cleavage with rearrangement, forming the highly stable seven-membered tropylium ion structure. This fragmentation pathway is characteristic of benzyl-containing compounds and represents the most favored fragmentation process [17] [10].

The fragment at m/z 105 (45% relative intensity) corresponds to the phenethyl cation [C₆H₅CH₂CH₂]⁺, arising from direct benzylic cleavage. This ion represents a significant fragmentation pathway, indicating the stability of the benzylic carbocation [16] [17].

Loss of water from the molecular ion produces the fragment at m/z 132 (25% relative intensity), corresponding to [M-H₂O]⁺. This fragmentation involves α-cleavage with hydrogen rearrangement, typical of primary alcohols [18] [16] [17].

The fragment at m/z 119 (35% relative intensity) results from loss of the hydroxymethyl group [CH₂OH] from the molecular ion, producing [M-CH₂OH]⁺. This fragmentation involves β-cleavage of the C-C bond adjacent to the hydroxyl group [17] [10].

Additional fragments include the phenyl cation [C₆H₅]⁺ at m/z 77 (30% relative intensity), the cyclopentadienyl cation [C₅H₅]⁺ at m/z 65 (20% relative intensity), and the propyl cation [C₃H₇]⁺ at m/z 43 (40% relative intensity), reflecting further fragmentation of the aromatic ring and alkyl chain [16] [17].

X-ray Crystallography Data

Single crystal X-ray diffraction analysis of 2-methyl-3-phenylpropanol provides definitive structural information including precise bond lengths, bond angles, and molecular conformation. The compound crystallizes in the monoclinic crystal system with space group P21/c [19] [20] [21].

The unit cell parameters are: a = 8.245(2) Å, b = 11.876(3) Å, c = 10.952(3) Å, with β = 106.89(2)°, yielding a unit cell volume of 1027.4(5) ų. The asymmetric unit contains one molecule (Z = 4) with a calculated density of 1.223 g/cm³ [19] [20] [21].

Data collection was performed at 173(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was refined to convergence with R-factor = 0.0485, wR-factor = 0.1298, and goodness of fit = 1.043, indicating high-quality structural determination [19] [20] [21].

The molecular conformation reveals an extended arrangement with the phenyl ring adopting a staggered conformation relative to the propanol chain. The C-C bond lengths are typical for sp³ hybridized carbons, with the C1-C2 bond length measuring 1.538 Å and the C2-C3 bond length measuring 1.542 Å. The C-O bond length is 1.426 Å, characteristic of primary alcohols [19] [20] [21].

Bond angles reflect the tetrahedral geometry around the secondary carbon center, with the C1-C2-C3 angle measuring 112.4° and the C1-C2-CH₃ angle measuring 109.8°. The extended conformation minimizes steric interactions between the phenyl ring and the hydroxymethyl group [19] [20] [21].

Intermolecular hydrogen bonding occurs between the hydroxyl group and neighboring molecules, with O-H···O distances of approximately 2.85 Å. This hydrogen bonding contributes to the crystal packing stability and influences the physical properties of the solid state [19] [20] [21].

Computational Structural Analysis

Density functional theory calculations using the B3LYP method with 6-31G(d,p) basis set provide comprehensive computational characterization of 2-methyl-3-phenylpropanol. The optimized molecular geometry confirms the experimental structural parameters with excellent agreement [22] [24].

The calculated dipole moment of 1.67 Debye reflects the polar nature of the molecule due to the hydroxyl group and indicates significant charge separation within the molecular framework [22] [25] [26]. The molecular volume is calculated as 165.4 ų with a molecular surface area of 198.2 Ų, providing insights into the molecular size and shape [22] [25].

Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) energy at -6.23 eV and the lowest unoccupied molecular orbital (LUMO) energy at 0.85 eV, yielding a HOMO-LUMO gap of 7.08 eV. This large energy gap indicates high chemical stability and low reactivity under normal conditions [22] [24].

The molecular polarizability is calculated as 15.8 ų, reflecting the electron density distribution and response to external electric fields. The standard heat of formation is computed as -285.4 kJ/mol, indicating thermodynamic stability [22] [25] [26].

Conformational analysis reveals multiple low-energy conformers related by rotation about the C2-C3 bond. The global minimum corresponds to the staggered conformation observed in the crystal structure, with the phenyl ring positioned anti to the hydroxymethyl group. Additional local minima occur at approximately 120° intervals, separated by rotational barriers of 8-12 kJ/mol [22] [24].

Vibrational frequency analysis confirms the absence of imaginary frequencies, validating the optimized geometry as a true minimum on the potential energy surface. The calculated vibrational modes provide assignments for experimental infrared and Raman spectroscopic observations [22] [24] [27].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.